3-Amino-4-chloroquinoline-2-carboxylic acid
Description
Historical Context and Evolution of Quinoline (B57606) Chemistry Research
The journey of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated the parent compound from coal tar. wikipedia.org This discovery marked the entry of a new class of nitrogen-containing heterocycles into the world of organic chemistry. The structural elucidation of quinoline as a fusion of a benzene (B151609) and a pyridine (B92270) ring paved the way for the development of numerous synthetic methodologies aimed at constructing this privileged scaffold.
The late 19th century witnessed the emergence of several foundational named reactions that are still in use today. The Skraup synthesis (1880), Doebner-von Miller reaction (1881), Friedländer synthesis (1882), and Combes synthesis (1888) provided versatile routes to quinolines from readily available anilines and carbonyl compounds. wikipedia.org These methods, while historically significant, often required harsh reaction conditions.
Subsequent research focused on developing milder and more efficient synthetic protocols, expanding the functional group tolerance and regioselectivity of quinoline synthesis. The development of methods like the Gould-Jacobs reaction and the Pfitzinger reaction specifically enabled the synthesis of quinolines bearing carboxylic acid groups, which proved to be crucial intermediates for further functionalization. wikipedia.org Modern synthetic efforts continue to refine these classic methods and explore novel catalytic systems to access complex quinoline derivatives.
Significance of Substituted Quinoline Carboxylic Acids as Synthetic Intermediates
Substituted quinoline carboxylic acids are highly valued as synthetic intermediates due to the presence of multiple reactive sites that allow for diverse chemical transformations. The carboxylic acid group itself can be converted into a variety of other functional groups, such as esters, amides, and alcohols, or can participate in decarboxylation reactions.
The quinoline ring system can undergo electrophilic substitution on the benzene ring and nucleophilic substitution on the pyridine ring, particularly when activated by electron-withdrawing groups or leaving groups like halogens. For instance, a chloro substituent at the C2 or C4 position is readily displaced by various nucleophiles, including amines, thiols, and alkoxides, providing a powerful tool for introducing molecular diversity. tandfonline.commdpi.com This reactivity makes chloro-substituted quinoline carboxylic acids key building blocks for constructing complex molecules, including those with potential pharmacological applications. nih.gov The strategic placement of substituents allows chemists to fine-tune the electronic and steric properties of the molecule, guiding further reactions and influencing the biological activity of the final product.
Overview of Research Trajectories for 3-Amino-4-chloroquinoline-2-carboxylic Acid
The synthesis of this trisubstituted quinoline presents a significant regiochemical challenge. A plausible synthetic approach could involve the construction of a pre-functionalized precursor that undergoes cyclization to form the quinoline core. Alternatively, a post-cyclization functionalization strategy on a pre-existing quinoline scaffold could be envisioned.
For instance, a potential route could start from a 2,3,4-trichloroquinoline (B1597262) derivative. Sequential and selective nucleophilic aromatic substitution (SNAr) reactions could be employed. The chlorine atom at the C4 position of a quinoline ring is generally more reactive towards nucleophiles than those at C2 or C3. tandfonline.com This differential reactivity could allow for the selective introduction of the amino group at the C4 position via amination, followed by manipulation of the other positions. However, the target molecule has the amino group at C3 and the chloro group at C4.
A more likely strategy might involve building the ring with the desired substituents in place. For example, a variation of the Friedländer synthesis could potentially be employed, using a suitably substituted 2-aminobenzaldehyde (B1207257) or ketone and a reactant that provides the C2-carboxylic acid and C3-amino functionalities.
The research interest in a molecule like this compound would likely stem from its potential as a scaffold in medicinal chemistry. The combination of a chloro group (a common feature in bioactive molecules), an amino group (for hydrogen bonding and further derivatization), and a carboxylic acid (a key pharmacophoric element) within a rigid quinoline framework suggests potential for interaction with biological targets. Future research could focus on its synthesis and subsequent evaluation as an inhibitor for enzymes such as protein kinases, leveraging the known bioactivity of other substituted aminoquinoline carboxylic acids. nih.gov
Due to the absence of experimental data, the physicochemical properties of this compound remain to be determined. The table below summarizes key classical reactions for the synthesis of the foundational quinoline ring.
| Named Reaction | Reactants | Product Type |
| Skraup Synthesis | Aniline (B41778), glycerol, sulfuric acid, oxidizing agent | Unsubstituted or simple quinolines |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound | 2- and/or 4-substituted quinolines |
| Friedländer Synthesis | 2-aminobenzaldehyde/ketone, compound with α-methylene group | Substituted quinolines |
| Pfitzinger Reaction | Isatin (B1672199), carbonyl compound | Quinoline-4-carboxylic acids |
| Combes Synthesis | Aniline, β-diketone | 2,4-disubstituted quinolines |
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-chloroquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-5-3-1-2-4-6(5)13-9(8(7)12)10(14)15/h1-4H,12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUMCSLEJHDTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Amino 4 Chloroquinoline 2 Carboxylic Acid and Its Analogues
Classical and Modified Synthetic Routes
Traditional methods for quinoline (B57606) synthesis, many of which were developed in the late 19th century, remain fundamental in organic chemistry. iipseries.org These include the Skraup, Doebner-von Miller, Friedländer, and Pfitzinger syntheses. iipseries.orgnih.govthieme.com Over the years, these classical routes have been modified and improved to enhance yields, increase substrate scope, and employ more environmentally benign conditions.
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone for the synthesis of substituted quinoline-4-carboxylic acids. nih.govwikipedia.org The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. iipseries.orgpharmaguideline.com
The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin, which opens the ring to form a keto-acid intermediate. wikipedia.orgijsr.net This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.orgijsr.net The versatility of this reaction allows for a wide range of substituents on the quinoline ring by varying the starting isatin and carbonyl compound. For instance, enolizable ketones have shown great facility in condensing with isatin under strongly alkaline conditions.
| Starting Isatin | Carbonyl Compound | Resulting Product | Reference |
| Isatin | Acetone (B3395972) | 2-methylquinoline-4-carboxylic acid | ijsr.netui.ac.id |
| Isatin | Acetophenone | 2-phenylquinoline-4-carboxylic acid | nih.gov |
| Isatin | Benzophenone | 2,3-diphenylquinoline-4-carboxylic acid | ijsr.net |
| Isatin | Acetylacetone | 2-acetyl-3-methylquinoline-4-carboxylic acid | ijsr.net |
| 5-Methylisatin | Phenoxy acetone | 2,6-dimethyl-3-phenoxy-quinoline-4-carboxylic acid | iipseries.org |
While robust, classical methods like the Pfitzinger and Doebner reactions often suffer from harsh conditions and low yields. nih.gov Modern modifications aim to address these shortcomings. For the Pfitzinger reaction, a significant improvement involves the use of enaminones as a substitute for 1,3-dicarbonyl compounds. This modification can be performed as a one-pot synthesis in water, which improves both the yield and the practicality of the reaction. nih.govresearchgate.net
The conventional Doebner reaction can be limited by low yields when using anilines with electron-withdrawing groups. nih.gov An improved "Doebner hydrogen-transfer reaction" has been developed to overcome this limitation. This method demonstrates high substrate generality, tolerating various functional groups and proving effective for both electron-deficient and electron-rich anilines. nih.gov Furthermore, this improved protocol is scalable, allowing for the large-scale synthesis of quinoline derivatives. nih.gov Modifications to the related Doebner-von Miller reaction, which was prone to acid-catalyzed polymerization of the carbonyl substrate, include the use of microwave irradiation and ionic liquids to enhance reaction efficiency. nih.gov
| Reaction | Classical Limitation | Modern Improvement | Advantage | Reference |
| Pfitzinger | Low yield with 1,3-dicarbonyls | Use of enaminones in water | Higher yields, one-pot, green solvent | nih.govresearchgate.net |
| Doebner | Low yields with electron-deficient anilines | Doebner hydrogen-transfer reaction | Broader substrate scope, scalability | nih.gov |
| Doebner-von Miller | Acid-catalyzed polymerization | Microwave irradiation, ionic liquids | Increased efficiency, higher yields | nih.gov |
The Doebner reaction is a three-component condensation of an aniline (B41778), an aldehyde, and pyruvic acid, typically under heating, to yield quinoline-4-carboxylic acids. nih.govfly-chem.com This method is distinct from the Doebner-von Miller reaction, which involves the reaction of anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com The Doebner reaction provides direct access to the quinoline-4-carboxylic acid core structure. iipseries.org However, the process can be hampered by long reaction times or low product yields. nih.gov
The reaction is catalyzed by acids and proceeds through the formation of intermediates that ultimately cyclize to form the quinoline ring system. synarchive.com The selection of different anilines and aldehydes allows for the introduction of various substituents at the 2-position and on the benzene (B151609) ring of the quinoline product.
| Aniline Derivative | Aldehyde | Catalyst/Conditions | Product Type | Reference |
| Aniline | Benzaldehyde | Heat | 2-Phenylquinoline-4-carboxylic acid | nih.gov |
| Substituted Anilines | Various Aldehydes | Acid | 2-Substituted quinoline-4-carboxylic acids | iipseries.org |
| Naphthylamine | Pyruvic Acid | Heat | Benzoquinoline-carboxylic acid derivative | iipseries.org |
A critical precursor for the synthesis of many substituted quinolines, including analogues of 3-amino-4-chloroquinoline-2-carboxylic acid, is 2-chloroquinoline-3-carbaldehyde (B1585622). The Meth-Cohn quinoline synthesis provides a versatile and efficient route to these precursors. chemistry-online.comrsc.org This method involves the treatment of acetanilides with a Vilsmeier reagent (formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide) in a phosphoryl chloride solution. chemistry-online.comrsc.org
The reaction mechanism is understood to proceed through the conversion of the starting acetanilide (B955) into an imidoyl chloride, followed by the formation of an N-(α-chlorovinyl)aniline intermediate. rsc.org This enamine is then diformylated at its β-position and subsequently cyclizes to afford the 2-chloroquinoline-3-carbaldehyde product in good yields. rsc.org The ability to use a wide range of substituted acetanilides makes this a powerful tool for generating diverse quinoline precursors. nih.gov
| Starting Acetanilide | Reagents | Product | Reference |
| Acetanilide | POCl₃, DMF | 2-Chloroquinoline-3-carbaldehyde | chemistry-online.comrsc.org |
| Substituted N-phenylacetamides | Vilsmeier's reagent | Substituted 2-chloro-3-formylquinolines | nih.gov |
| N-Arylacetamides | POCl₃, DMF | 2-Chloro-3-formylquinolines | researchgate.net |
Cyclization reactions are fundamental to the formation of the quinoline ring system. Starting from substituted anilines, a notable method is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This reaction proceeds via a 6-endo-dig cyclization pathway when treated with electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). nih.gov It provides a direct route to 3-halo-substituted quinolines under mild conditions and is tolerant of a variety of functional groups on the aniline ring. nih.govnih.gov
Another key strategy, the Gould-Jacobs reaction, utilizes the condensation of an aniline with an alkoxymethylene malonate derivative. fly-chem.com The initial condensation is followed by a thermal cyclization to produce a 4-hydroxyquinoline-3-carboxylate ester, which can be further hydrolyzed and decarboxylated. fly-chem.com Reactions involving isatins, as seen in the Pfitzinger synthesis, represent another major class of cyclization strategies leading to quinoline-4-carboxylic acids. iipseries.org
| Starting Material | Reagent(s) | Key Intermediate/Process | Product Type | Reference |
| N-(2-alkynyl)aniline | ICl, I₂, Br₂ | 6-endo-dig electrophilic cyclization | 3-Haloquinolines | nih.govnih.gov |
| Aniline | Alkoxymethylene malonate | Thermal cyclization | 4-Hydroxyquinoline-3-carboxylates | fly-chem.com |
| Isatin | Carbonyl Compound (e.g., from malonic acid) | Base-catalyzed condensation and cyclization | Quinoline-4-carboxylic acids | iipseries.org |
One-pot multicomponent reactions (MCRs) represent a highly efficient approach in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. researchgate.net This strategy offers significant advantages, including reduced reaction times, minimal waste generation, and operational simplicity. researchgate.net Several MCRs have been developed for the synthesis of quinoline and its fused derivatives. nih.gov
For example, a three-component reaction of 5-aminopyrazole, an aromatic aldehyde, and dimedone can be used to synthesize 1H-pyrazolo[3,4-b]quinolines. mdpi.com Another MCR involves the reaction of 2-chloro-3-formylquinolines, 2-aminophenol, acids, and isocyanides to yield complex fused quinoline systems. nih.gov These reactions showcase the power of MCRs to rapidly build molecular complexity from simple and readily available starting materials.
| Components | Catalyst/Conditions | Product Type | Reference |
| 5-Aminopyrazole, Aromatic aldehyde, Dimedone | - | 1H-Pyrazolo[3,4-b]quinolines | mdpi.com |
| 2-Chloro-3-formylquinoline, 2-Aminophenol, Acid, Isocyanide | Refluxing methanol (B129727) | Benzo nih.govwikipedia.orgiipseries.orgsynarchive.comoxazepino[7,6-b]quinolines | nih.gov |
| 2-Chloro-3-formylquinoline, 6-Amino-pyrimidine-2,4(1H,3H)-dione, 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | L-proline | Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidines | nih.gov |
| Aniline, Aldehyde, Pyruvic Acid (Doebner Reaction) | Heat | Quinoline-4-carboxylic acids | nih.govfly-chem.com |
One-Pot Multicomponent Reactions (MCRs)
Three-Component Condensations (e.g., aromatic aldehydes, pyruvic acid, and anilines)
The Doebner reaction, a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid, represents a classical and effective method for constructing the quinoline-4-carboxylic acid core. nih.gov This approach is valued for its operational simplicity and the diversity of substituents that can be incorporated into the quinoline ring.
Research has focused on optimizing this reaction for various substrates, particularly for electron-deficient anilines which often result in lower yields under traditional conditions. nih.gov The choice of catalyst and solvent system is critical to the success of the condensation. For instance, the reaction of 6-(trifluoromethoxy)aniline, benzaldehyde, and pyruvic acid was systematically studied under various acidic conditions. While traditional ethanol (B145695) reflux and sulfamic acid conditions proved unsuitable for this electron-deficient aniline, the use of Lewis acids like Boron trifluoride etherate (BF₃·THF) in acetonitrile (B52724) (MeCN) was found to be effective. nih.gov
The scope of the reaction is broad, accommodating a wide range of functional groups on both the aniline and aldehyde components. This versatility allows for the synthesis of a library of quinoline-4-carboxylic acid derivatives. nih.gov
Table 1: Examples of Three-Component Synthesis of Quinoline-4-carboxylic Acid Analogues
Modern and Sustainable Synthesis Approaches
Recent advancements in synthetic chemistry have emphasized the development of methodologies that are not only efficient but also environmentally responsible. These modern approaches, including green chemistry protocols and novel catalytic systems, have been successfully applied to the synthesis of quinoline derivatives.
Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. rsc.orgnih.gov These benefits include dramatically reduced reaction times, improved product yields, and often cleaner reaction profiles. rsc.org
In the context of quinoline synthesis, microwave-assisted methods have been successfully employed for various reactions. For example, a three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid using p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol was completed in just 3 minutes under microwave conditions at 80°C, affording quinoline derivatives in good yields (50–80%). rsc.org In contrast, the same reaction under conventional heating required several hours to overnight. rsc.org Similarly, the synthesis of styrylquinoline derivatives via the Knoevenagel reaction was achieved in short reaction times and with good yields under microwave irradiation. nih.gov An efficient, one-pot, three-component procedure for synthesizing quinoline-hybridized dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines also utilized microwave irradiation in DMF. acs.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
Performing reactions under solvent-free, or "neat," conditions is a key principle of green chemistry. This approach eliminates solvent waste and can lead to improved reaction rates and yields. Several multicomponent reactions for the synthesis of quinoline analogues have been successfully conducted without a solvent.
For instance, the synthesis of quinolinyl-thiazolidinones from 2-chloro-3-formylquinolines, anilines, and 2-mercaptoacetic acid gave the best yields under solvent-free conditions using a β-cyclodextrin-SO₃H catalyst, outperforming reactions run in solvents like methanol, ethanol, or DMF. rsc.org Another example involves the preparation of 3,3-dimethyl-9-(2-(4-methyl-piperazin-1-yl)quinolin-3-yl)-3,4,9,10-tetra-hydroacridin-1(2H)-ones, where a 95% yield was obtained under solvent-free conditions at 140°C in just 10 minutes. rsc.org The synthesis of 2-aryl-quinoline-4-carboxylic acids has also been achieved with high yields and short reaction times under solvent-free conditions at 80°C using a novel magnetic nanoparticle catalyst. acs.org
While many quinoline syntheses rely on catalysts, some modern protocols have been developed to proceed efficiently without one. A notable example is the catalyst-free, one-pot, three-component synthesis of novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines that bear a quinoline pharmacophore. acs.org These reactions proceed smoothly in DMF under microwave irradiation, combining formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones to afford the complex hybrid molecules in an efficient manner. acs.org
Catalysis is fundamental to modern organic synthesis, enabling reactions with high efficiency, selectivity, and sustainability. Various catalysts have been employed in the synthesis of quinoline-carboxylic acids and their analogues.
In multicomponent reactions, catalysts can significantly improve yields and reduce reaction times. L-proline, for example, has been shown to be a highly effective organocatalyst for the synthesis of complex quinolinyl-pyrano[4,3-b]pyranones, providing the best product yields (80-85%) and the shortest reaction times compared to other base catalysts. nih.gov The Knoevenagel condensation reaction of 2-chloroquinoline-3-carbaldehyde with ethyl cyanoacetate (B8463686) has been carried out under ultrasonic irradiation catalyzed by 1,8-diazabicycloundec-7-ene (DBU) under solvent-free conditions. semanticscholar.org
More recently, novel catalytic systems have been developed. Ionically tagged magnetic nanoparticles bearing a urea (B33335) linker have been successfully used for the preparation of 2-aryl-quinoline-4-carboxylic acids via a three-component reaction under solvent-free conditions, demonstrating excellent catalytic activity and the advantage of easy recovery and reuse. acs.org
Table 3: Catalysts Used in the Synthesis of Quinoline Analogues
Catalytic Synthesis
Synthesis of Key Intermediates
The construction of the target molecule, this compound, necessitates the strategic synthesis of appropriately substituted precursors.
Halogenated quinolines are versatile intermediates, with the halogen atom serving as a handle for further functionalization. A common precursor for many substituted quinolines is 2-chloroquinoline-3-carbaldehyde. rsc.orgresearchgate.net This intermediate can be synthesized from acetanilides using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). tandfonline.com The resulting 2-chloroquinoline-3-carbaldehydes can then be oxidized to the corresponding 2-chloroquinoline-3-carboxylic acids. tandfonline.com For example, oxidation of 2-chloroquinoline-3-carbaldehydes with an oxidizing agent like potassium permanganate (B83412) or Jones reagent yields the desired carboxylic acid. Another reported method involves the use of ceric ammonium (B1175870) nitrate (B79036) to convert a nitrile precursor into 2-chloroquinoline-3-carboxylic acid. nih.gov
Introducing amino and carboxylic acid groups onto the quinoline scaffold can be achieved through various classical and modern synthetic methods.
Introduction of Carboxylic Acid Functionality: Several named reactions are well-established for the synthesis of quinoline carboxylic acids. The Pfitzinger reaction, involving the condensation of isatin with a carbonyl compound, yields quinoline-4-carboxylic acids. nih.govpharmaguideline.com The Doebner reaction provides another route to quinoline-4-carboxylic acids through a three-component reaction of an aniline, an aldehyde, and pyruvic acid. nih.gov Additionally, carboxylic acid groups can be introduced by the hydrolysis of ester or nitrile precursors. For instance, a one-pot protocol involving the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines followed by hydrolysis yields the corresponding carboxylic acids. researchgate.net
Introduction of Amino Functionality: The introduction of an amino group often involves multistep sequences. One approach is the reaction of a halogenated quinoline with an amine source via nucleophilic aromatic substitution. For instance, 2-chloroquinolines can react with amines to introduce a substituent at the C2 position. Another strategy involves the chemical transformation of other functional groups. For example, 2-chloroquinoline-3-carbonitrile (B1354263) can undergo cycloaddition with hydrazine (B178648) hydrate (B1144303) to produce 1H-pyrazolo[3,4-b]quinolin-3-amine. rsc.org Furthermore, amino acids themselves can be coupled with quinoline carboxylic acids to form amide linkages, a common strategy in the synthesis of bioactive hybrids. mdpi.com This involves activating the carboxylic acid group of the quinoline moiety and reacting it with the amino group of an amino acid. researchgate.net
Chemical Transformations and Reactivity Profiling of 3 Amino 4 Chloroquinoline 2 Carboxylic Acid
Reactions Involving the Amino Group
The amino group at the C3 position of the quinoline (B57606) ring is a primary aromatic amine, making it amenable to a variety of classical amine reactions. These transformations are crucial for the synthesis of diverse derivatives with potential applications in various fields of chemical research.
Acylation and Amidation Reactions
The nucleophilic nature of the primary amino group in 3-amino-4-chloroquinoline-2-carboxylic acid allows it to readily undergo acylation and amidation reactions. These reactions involve the treatment of the aminoquinoline with acylating agents such as acid chlorides or acid anhydrides, or the direct coupling with carboxylic acids, typically in the presence of a coupling agent.
Acylation, for instance with acetic anhydride, would be expected to yield the corresponding 3-acetamido-4-chloroquinoline-2-carboxylic acid. This transformation introduces an acetyl group onto the nitrogen atom, thereby modulating the electronic properties and steric environment of the molecule. The general mechanism for acylation involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.
Amidation, the formation of an amide bond with a carboxylic acid, typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Common coupling agents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. These reactions are fundamental in peptide synthesis and for the construction of complex molecular architectures.
While specific experimental data for the acylation and amidation of this compound is not extensively documented in publicly available literature, the general reactivity of aromatic amines suggests that these transformations are feasible and would proceed under standard conditions. The following table outlines the expected products from such reactions.
| Reactant 1 | Reactant 2 | Expected Product | Reaction Type |
| This compound | Acetic anhydride | 3-Acetamido-4-chloroquinoline-2-carboxylic acid | Acylation |
| This compound | Benzoyl chloride | 3-(Benzamido)-4-chloroquinoline-2-carboxylic acid | Acylation |
| This compound | Propanoic acid/DCC | 3-(Propanamido)-4-chloroquinoline-2-carboxylic acid | Amidation |
Diazotization and Coupling Reactions
The primary aromatic amino group of this compound can be converted into a diazonium salt through a process known as diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) libretexts.org. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, including coupling reactions to form azo compounds or replacement of the diazonium group with other functionalities via Sandmeyer or similar reactions.
However, the diazotization of aminopyridines and related nitrogen-containing heterocycles can sometimes lead to unexpected products due to the electronic nature of the ring system and the presence of other functional groups. In a study on a closely related compound, 3-amino-2-phenylquinoline-4-carboxylic acid, attempted diazotization using isoamyl nitrite in acidic dimethylformamide did not yield the expected diazonium salt for subsequent coupling. Instead, the reaction resulted in the formation of 4-nitro-2-phenylquinoline alchempharmtech.com. This outcome suggests that the reaction environment can favor nitration over diazotization, a phenomenon that could potentially be observed with this compound under similar conditions.
The general scheme for a successful diazotization followed by a hypothetical coupling reaction with a generic aromatic coupling partner (e.g., phenol (B47542) or an aniline (B41778) derivative) would proceed as follows:
Diazotization: The amino group is converted to a diazonium salt (-N₂⁺).
Coupling: The electrophilic diazonium salt then undergoes an electrophilic aromatic substitution reaction with an electron-rich aromatic compound to form an azo-coupled product.
Given the observed reactivity of a similar quinoline derivative, careful selection of diazotization conditions would be crucial to favor the desired reaction pathway over potential side reactions like nitration.
Nucleophilic Substitutions of the Amino Group
Direct nucleophilic substitution of an unsubstituted amino group on an aromatic ring is generally not a facile process, as the amide anion (NH₂⁻) is a very poor leaving group. However, the amino group can be converted into a better leaving group, such as a diazonium group, as discussed in the previous section. Once converted to a diazonium salt, the -N₂⁺ group becomes an excellent leaving group (as dinitrogen gas), allowing for a wide range of nucleophiles to be introduced onto the aromatic ring. This two-step sequence provides an indirect method for the nucleophilic substitution of the amino group.
Reactions Involving the Chloro Group
The chlorine atom at the C4 position of the quinoline ring is susceptible to nucleophilic attack, particularly through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the quinoline ring system, enhanced by the carboxylic acid at the C2 position, facilitates this type of reaction.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, the chloride ion). The rate of SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring. Electron-withdrawing groups ortho and para to the leaving group generally accelerate the reaction by stabilizing the negative charge of the Meisenheimer complex wikipedia.org. In the case of this compound, the nitrogen atom of the quinoline ring and the carbonyl group of the carboxylic acid contribute to the electrophilicity of the C4 position.
A common SNAr reaction is amination, where the chloro group is displaced by an amine. For example, the reaction of this compound with methylamine (B109427) would be expected to yield 3-amino-4-(methylamino)quinoline-2-carboxylic acid. Such reactions are typically carried out by heating the chloroquinoline with an excess of the amine, sometimes in a solvent such as ethanol (B145695) or dimethylformamide (DMF) wikipedia.org. The presence of a base may be required to neutralize the HCl generated during the reaction.
The following table summarizes a hypothetical amination reaction based on the general reactivity of 4-chloroquinolines.
| Reactant 1 | Reactant 2 | Expected Product | Reaction Type |
| This compound | Methylamine | 3-Amino-4-(methylamino)quinoline-2-carboxylic acid | SNAr (Amination) |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira for aryl/alkynyl substitution)
The C4-Cl bond serves as an effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the introduction of aryl or alkynyl substituents.
The Suzuki-Miyaura reaction is a versatile method for creating a carbon-carbon bond between the quinoline core and an aryl or vinyl group. wikipedia.org This reaction couples the 4-chloroquinoline (B167314) derivative with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the arylated product. wikipedia.org This methodology has been successfully applied to various 4-chloroquinoline derivatives to synthesize a range of polyolefins, styrenes, and substituted biphenyls. wikipedia.orgresearchgate.net
The Sonogashira coupling provides a powerful means to introduce alkynyl functionalities at the C4 position by coupling the 4-chloroquinoline with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and is instrumental in the synthesis of complex molecules containing an alkyne moiety. wikipedia.org Decarbonylative Sonogashira cross-coupling of carboxylic acids has also been developed, presenting an alternative pathway for related substrates. nih.govrsc.org
Table 3: Overview of Metal-Catalyzed Cross-Coupling at the C4 Position
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | 4-Aryl/Vinyl-quinoline |
Reactions Involving the Carboxylic Acid Group
The carboxylic acid group at the C2 position is a key functional handle for derivatization, allowing for the formation of esters and amides, or its removal via decarboxylation.
Esterification
The carboxylic acid moiety can be readily converted to its corresponding ester through various esterification methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, and the use of the alcohol as a solvent or the removal of water can drive the reaction to completion. masterorganicchemistry.comchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comopenstax.org Subsequent dehydration yields the ester. masterorganicchemistry.com
Table 4: Fischer Esterification of Carboxylic Acids
| Reactants | Catalyst | Key Features |
|---|
Amide Bond Formation (via activating agents or direct amidation)
Formation of an amide bond from the carboxylic acid group requires either direct reaction with an amine at high temperatures or, more commonly, the use of a coupling agent to activate the carboxylic acid. mdpi.com Direct thermal amidation is often inefficient and requires forcing conditions. mdpi.com
The use of activating agents is a milder and more general approach. Reagents like dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group. youtube.comorgoreview.com The amine then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to form the amide and a urea (B33335) byproduct. orgoreview.com Other methods involve converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. youtube.comkhanacademy.org This two-step process often involves treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com
Table 5: Common Methods for Amide Bond Formation
| Method | Reagents | Mechanism |
|---|---|---|
| Direct Thermal Amidation | Amine, Heat | Dehydration reaction. youtube.com |
| Using Activating Agents | Amine, Coupling Agent (e.g., DCC) | Activation of carboxyl group, followed by nucleophilic attack. youtube.comorgoreview.com |
Decarboxylation Reactions
Decarboxylation is a chemical reaction that removes the carboxyl group as carbon dioxide (CO₂). wikipedia.org The ease of decarboxylation depends on the stability of the carbanion intermediate formed upon CO₂ loss. wikipedia.org For α-amino acids, decarboxylation can be achieved by heating, often in the presence of a catalyst. stackexchange.com The quinoline ring system, being electron-withdrawing, can influence the stability of any potential anionic intermediate at the C2 position. While simple heating may require high temperatures, specialized methods such as photoredox-mediated decarboxylation have been developed for various carboxylic acids, allowing the reaction to proceed under milder conditions. princeton.edu This process generates a radical intermediate that can be trapped, for instance, in a conjugate addition reaction. princeton.edu Another relevant transformation is the Krapcho decarboxylation, which is typically used for esters with an electron-withdrawing group in the β-position, though it highlights that specific conditions can be tailored for decarboxylation reactions. wikipedia.org
Table 6: General Conditions for Decarboxylation
| Substrate Feature | Conditions | Notes |
|---|---|---|
| β-Keto acids, Malonic acids | Mild heat | Stabilized carbanion intermediate. wikipedia.org |
| α-Amino acids | Heat, often with catalyst (e.g., aldehyde) | Proceeds via Schiff base formation. stackexchange.com |
Formation of Acyl Halides or Anhydrides
The conversion of the carboxylic acid moiety in this compound into highly reactive acyl halides or anhydrides is a pivotal step for subsequent chemical modifications, such as amidation or esterification.
Acyl Halide Formation: Acyl chlorides, the most common acyl halides, are typically synthesized by treating carboxylic acids with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.orgchemguide.co.uklibretexts.org The reaction with thionyl chloride is often advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. chemguide.co.uklibretexts.org Oxalyl chloride is a milder and more selective reagent, often used when sensitive functional groups are present. wikipedia.org For this compound, this transformation would yield 3-amino-4-chloroquinoline-2-carbonyl chloride. Given the presence of the amino group, a potential side reaction is the formation of an amide linkage between two molecules. To mitigate this, protection of the amino group or careful control of reaction conditions may be necessary.
Anhydride Formation: Acid anhydrides can be prepared from carboxylic acids through several methods. A common laboratory synthesis involves the reaction of an acyl chloride with the carboxylate salt of a carboxylic acid. libretexts.orglibretexts.org This method can be adapted to form either symmetric or mixed anhydrides. google.com For instance, reacting 3-amino-4-chloroquinoline-2-carbonyl chloride with the sodium salt of this compound would produce the corresponding symmetric anhydride. Alternatively, dehydrating agents such as phosphorus pentoxide (P₄O₁₀) or the use of coupling reagents like dicyclohexylcarbodiimide (DCC) can facilitate the direct formation of anhydrides from carboxylic acids. nih.gov
Cyclization and Annulation Reactions to Form Fused Heterocycles
The proximate positioning of the amino and carboxylic acid groups at the C-3 and C-2 positions, respectively, makes this compound an excellent precursor for synthesizing quinoline-fused heterocyclic systems. These intramolecular or intermolecular condensation reactions lead to the formation of new five- or six-membered rings, significantly diversifying the structural and potential biological properties of the parent molecule.
Formation of Pyrroloquinolines
The synthesis of pyrrolo[3,2-b]quinolines from 3-aminoquinoline-2-carboxylic acid derivatives involves the construction of a five-membered pyrrole (B145914) ring fused to the quinoline core. This transformation typically requires a reagent that can provide the two additional carbon atoms needed to complete the pyrrole ring. A plausible synthetic route involves the reaction with α-haloketones followed by cyclization. For instance, the amino group can react with an α-haloketone (e.g., chloroacetone) to form an intermediate which, upon intramolecular condensation with the adjacent carboxylic acid group, would yield the fused pyrroloquinoline system.
Formation of Pyrazoloquinolines
The construction of the pyrazolo[3,4-b]quinoline scaffold is a well-established transformation from 2,3-disubstituted quinolines. nih.govresearchgate.netresearchgate.net Starting from this compound, a direct and common method involves reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine). nih.govresearchgate.net The reaction likely proceeds through the initial formation of a hydrazide by nucleophilic attack of hydrazine on the carboxylic acid (or its more reactive acyl chloride derivative). This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazide attacks the C-3 position, leading to the elimination of water and the formation of the fused pyrazole (B372694) ring. This one-pot reaction provides a straightforward entry into a class of compounds known for their diverse biological activities. nih.govnih.gov
Formation of Tetrazoloquinolines
The synthesis of tetrazole-fused quinolines from this compound is a more complex transformation. A common route to tetrazolo[1,5-a]quinolines involves the reaction of 2-chloroquinolines with sodium azide (B81097) or the diazotization of 2-hydrazinylquinolines. Adapting this to the target molecule, a potential pathway would involve converting the C-3 amino group into a hydrazine moiety. This 3-hydrazinylquinoline (B102538) derivative could then undergo diazotization with nitrous acid (generated in situ from sodium nitrite and an acid) to form an azide, which could subsequently cyclize to form a fused tetrazole ring. However, the regiochemistry of such cyclizations can be complex.
Formation of Pyranoquinolines
The synthesis of pyranoquinolines, specifically the pyrano[3,2-b]quinoline or pyrano[2,3-b]quinoline systems, typically requires precursors with ortho-hydroxy and carbonyl (or equivalent) functionalities. acs.orgresearchgate.net Starting from this compound, a direct cyclization to a pyranoquinoline is not straightforward. A multi-step synthetic sequence would be required. One hypothetical route could involve the conversion of the 3-amino group into a hydroxyl group via a Sandmeyer-type reaction. The resulting 3-hydroxy-4-chloroquinoline-2-carboxylic acid could then potentially react with reagents like acetone (B3395972) or other ketones under acidic conditions (e.g., Pechmann condensation) to construct the fused pyranone ring.
Formation of Thiopyranoquinolines
Similar to pyranoquinolines, the synthesis of thiopyranoquinolines from this compound necessitates significant functional group manipulation. Synthetic strategies often start from 2-mercaptoquinoline-3-carbaldehydes, which undergo condensation with various carbon building blocks. tandfonline.commdpi.comtandfonline.com A potential, albeit lengthy, pathway from the title compound would involve converting the C-3 amino group to a thiol (mercapto) group and reducing the C-2 carboxylic acid to an aldehyde. This intermediate, 4-chloro-3-mercaptoquinoline-2-carbaldehyde, could then serve as a versatile precursor for reactions with active methylene (B1212753) compounds to build the fused thiopyran ring. mdpi.comtandfonline.com
Derivatization Strategies and Scaffold Modification
Synthesis of Novel Quinoline-2-carboxylic Acid Analogues
The generation of novel analogues from the core 3-Amino-4-chloroquinoline-2-carboxylic acid scaffold involves two primary strategies: diversification of the quinoline (B57606) core through substitution at various positions and modification of the existing functional groups.
The introduction of substituents onto the benzo moiety of the quinoline ring is a key strategy for modulating the electronic and steric properties of the molecule. A common approach to achieving this diversity is through the selection of appropriately substituted aniline (B41778) precursors in classical quinoline syntheses, such as the Doebner reaction. nih.gov This three-component reaction, involving an aniline, an aldehyde, and pyruvic acid, allows for the direct incorporation of desired substituents onto what will become the C-5 through C-8 positions of the quinoline ring. nih.gov
For instance, the reaction can be performed with anilines bearing a range of electron-donating and electron-withdrawing groups, as well as various halogen substituents, to produce the corresponding substituted quinoline-4-carboxylic acids. nih.gov While the core structure in this specific synthesis differs slightly, the principle is directly applicable. By starting with a substituted 2-aminoacetophenone (B1585202) or a related precursor, one can construct the desired 3-amino-4-chloroquinoline core with predetermined substituents at the C-6, C-7, or C-8 positions.
Another relevant synthetic route involves the treatment of 7-substituted quinolin-2(1H)-one-3-carboxylic acids with reagents like phosphoryl chloride to yield 7-substituted 2-chloroquinoline-3-carboxylic acids. nih.gov This highlights a pathway where substitution on the core precedes the introduction of the key chloro and carboxylic acid functionalities.
Table 1: Examples of Substituted Anilines for the Synthesis of Quinoline Cores This table is based on the Doebner reaction for quinoline-4-carboxylic acids, illustrating the principle of core diversification.
| Anilino Precursor (Substituent) | Resulting Quinoline Core (Substituent Position) |
| 6-(trifluoromethoxy)aniline | 6-(trifluoromethoxy)quinoline |
| 4-methoxyaniline | 6-methoxyquinoline |
| 4-chloroaniline | 6-chloroquinoline |
| 3-bromoaniline | 7-bromoquinoline |
| 2-fluoroaniline | 8-fluoroquinoline |
| Data sourced from a study on the Doebner hydrogen-transfer reaction. nih.gov |
Side Chain Modifications on Amino and Carboxylic Acid Groups
The amino and carboxylic acid groups of the title compound are primary sites for derivatization, enabling the attachment of a wide variety of side chains and the formation of new chemical entities.
Carboxylic Acid Group Modification: The carboxylic acid at the C-2 position is readily converted into more reactive intermediates, such as acyl chlorides, by treatment with reagents like thionyl chloride or phosphoryl chloride. nih.govajchem-a.com This activated intermediate can then react with a range of nucleophiles. For example, reaction with phenols or arylamines yields the corresponding esters and amides. researchgate.net Furthermore, this functionality can be used as a building block for more complex heterocyclic systems. Reaction of the corresponding ester with hydrazine (B178648) hydrate (B1144303) can lead to a hydrazide, which is a versatile precursor for synthesizing 1,3,4-oxadiazole (B1194373) and thiazolidinone rings. ajchem-a.com
Amino Group Modification: The amino group at the C-3 position offers another handle for extensive derivatization. Standard reactions for primary amines can be employed, such as acylation to form amides or reaction with aldehydes and ketones to form Schiff bases. ajchem-a.com These modifications allow for the introduction of diverse structural motifs. In related quinoline systems, the amino group can also be displaced or participate in cyclization reactions to form fused heterocyclic systems, such as tetrazolo[1,5-a]quinolines when reacting a 2-chloroquinoline (B121035) intermediate with sodium azide (B81097). tandfonline.comnih.gov
Exploration of Structure-Reactivity Relationships
Understanding the relationship between the structure of quinoline derivatives and their chemical reactivity is crucial for designing efficient synthetic routes and predicting reaction outcomes.
The nature and position of substituents on the quinoline scaffold can significantly dictate the course and efficiency of chemical reactions. For example, in the synthesis of 2-chloroquinoline-3-carboxylic acid derivatives, the choice of chlorinating/acid-activating agent can lead to different products. The treatment of 7-substituted quinolin-2(1H)-one-3-carboxylic acids with phosphoryl chloride primarily yields the corresponding 2-chloroquinoline-3-carboxylic acids. nih.gov In contrast, using thionyl chloride can lead to the formation of 7-substituted 2-chloro-3-chlorocarbonylquinolines, indicating a simultaneous activation of the carboxylic acid group. nih.gov
Table 2: Influence of Reagents on Product Formation
| Starting Material | Reagent | Primary Product |
| 7-substituted quinolin-2(1H)-one-3-carboxylic acid | Phosphoryl chloride | 7-substituted 2-chloroquinoline-3-carboxylic acid |
| 7-substituted quinolin-2(1H)-one-3-carboxylic acid | Thionyl chloride | 7-substituted 2-chloro-3-chlorocarbonylquinoline |
| 2-chloroquinoline-3-carboxylic acid | Sodium azide in DMF | Tetrazolo[1,5-a]quinoline-4-carboxylic acid |
| 2-chloroquinoline-3-carboxylic acid | Acetic acid / Water (reflux) | 2-oxo-1,2-dihydroquinoline-3-carboxylic acid |
| Data compiled from studies on quinoline synthesis. nih.govtandfonline.com |
Influence of Electronic and Steric Effects on Chemical Transformations
Both electronic and steric effects play a pivotal role in the chemical transformations of quinoline derivatives. Electronic effects, stemming from the electron-donating or electron-withdrawing nature of substituents, can alter the nucleophilicity or electrophilicity of different positions on the quinoline ring. For instance, the presence of a 7-chloro group, an electron-withdrawing substituent, is a key feature in many biologically active 4-aminoquinolines and influences the electron density of the entire ring system, which in turn affects its reactivity in substitution reactions. acs.org
Steric hindrance can significantly impact reaction yields and even determine whether a reaction proceeds. In the Doebner synthesis of quinoline-4-carboxylic acids, it was observed that anilines with substituents at the meta and para positions were generally better reactants than those with ortho substituents, demonstrating a clear steric effect. nih.govacs.org This suggests that steric bulk near the reaction center can impede the necessary bond formations. Similarly, the size of substituents at the C-2 position of the quinoline ring can influence the accessibility of the C-4 carboxylic acid group and the nitrogen atom, affecting subsequent reactions. nih.gov A study on 7-substituted 4-aminoquinolines found that while 7-iodo and 7-bromo analogues were highly active, the corresponding 7-fluoro and 7-trifluoromethyl analogues were less so, which can be attributed to the differing electronic and steric profiles of these substituents. nih.gov
Computational and Theoretical Studies
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is fundamental to its reactivity. Computational methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are instrumental in elucidating these properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 3-Amino-4-chloroquinoline-2-carboxylic acid, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-31G*, would be employed to optimize the molecule's geometry and calculate its electronic properties. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.
Furthermore, DFT is used to calculate various electronic descriptors that help in understanding the molecule's stability and reactivity. While specific data for this compound is not available, a hypothetical table of such calculated parameters is presented below to illustrate the type of information that would be generated.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial in predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, the amino and chloro substituents on the quinoline (B57606) ring would influence the energies of these frontier orbitals.
Hypothetical Frontier Molecular Orbital Data
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | [Energy Value] | The distribution of the HOMO would likely be concentrated on the electron-rich amino group and the quinoline ring system, indicating these as potential sites for electrophilic attack. |
| LUMO | [Energy Value] | The LUMO's distribution would be influenced by the electron-withdrawing chloro and carboxylic acid groups, suggesting these regions are susceptible to nucleophilic attack. |
Mechanistic Investigations of Chemical Reactions
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the study of transient species like transition states and the mapping of reaction pathways.
Transition State Analysis for Key Transformations
For any chemical reaction involving this compound, such as amide formation at the carboxylic acid group or nucleophilic substitution at the chloro-substituted position, computational methods can be used to locate the transition state structure. A transition state is the highest energy point along the reaction coordinate. By analyzing its geometry and energy, chemists can understand the steric and electronic factors that govern the reaction rate.
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of a molecule in solution by mapping the chemical environments of its constituent atoms, primarily ¹H and ¹³C.
For 3-Amino-4-chloroquinoline-2-carboxylic acid, ¹H NMR would reveal distinct signals for each proton. The protons on the benzene (B151609) portion of the quinoline (B57606) ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The amino (-NH₂) protons would likely produce a broad singlet, and the carboxylic acid (-COOH) proton would appear as a highly deshielded, broad singlet at a characteristic downfield shift (δ 10-13 ppm).
¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct signals for each of the 10 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found far downfield (δ 165-185 ppm). Carbons bonded to the electronegative chlorine and nitrogen atoms, as well as the other aromatic carbons, would appear in the δ 110-150 ppm range.
Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the final structure.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | ~12.0-13.0 (broad s) | ~168.0 |
| -NH₂ | ~5.0-6.0 (broad s) | N/A |
| C2 | N/A | ~145.0 |
| C3 | N/A | ~115.0 |
| C4 | N/A | ~148.0 |
| C5-C8 (Aromatic) | ~7.5-8.5 (m) | ~120.0-135.0 |
| C4a/C8a (Bridgehead) | N/A | ~125.0, ~147.0 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display several characteristic absorption bands confirming its key structural components.
The carboxylic acid group would be identified by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O stretching absorption around 1700-1730 cm⁻¹. The amino group would exhibit N-H stretching vibrations as two distinct peaks in the 3300-3500 cm⁻¹ region. Vibrations corresponding to the aromatic C=C and C=N bonds of the quinoline ring would appear in the 1450-1620 cm⁻¹ range. A C-Cl stretching vibration is also expected, typically in the 1000-1100 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (N-H) | Stretch | 3300-3500 | Medium |
| Carboxylic Acid (O-H) | Stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid (C=O) | Stretch | 1700-1730 | Strong |
| Aromatic Ring (C=C/C=N) | Stretch | 1450-1620 | Medium-Strong |
| Carboxylic Acid (C-O) | Stretch | 1210-1320 | Medium |
| Aryl Halide (C-Cl) | Stretch | 1000-1100 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 parts per million). For this compound, HRMS would be used to determine its exact monoisotopic mass. This experimental value is then compared to the theoretically calculated mass for the chemical formula C₁₀H₇ClN₂O₂, providing unequivocal confirmation of its composition.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₇ClN₂O₂ |
| Calculated Monoisotopic Mass [M] | 222.01961 Da |
| Calculated Mass of Protonated Ion [M+H]⁺ | 223.02738 Da |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The quinoline ring system is a chromophore that absorbs UV light. The presence of substituents such as the amino group (-NH₂) and chlorine (-Cl) act as auxochromes, which can modify the absorption wavelength (λₘₐₓ) and intensity. The UV-Vis spectrum of this compound dissolved in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show characteristic absorptions corresponding to π → π* transitions within the aromatic system.
| Electronic Transition | Expected λₘₐₓ (nm) | Chromophore |
|---|---|---|
| π → π | ~250-280 | Quinoline Ring |
| π → π | ~320-360 | Extended Conjugated System |
Crystallographic Analysis
X-ray Diffraction (XRD) for Solid-State Structure Determination
Single-crystal X-ray Diffraction (XRD) is the most powerful method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles.
Furthermore, this technique would reveal the details of the crystal packing and identify intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amino groups, which govern the supramolecular architecture. While specific crystallographic data for the title compound is not available, analysis of a closely related structure, 2-Chloroquinoline-3-carboxylic acid, shows that such molecules often form extensive hydrogen-bonded networks in the solid state. An XRD study would provide definitive proof of the molecular structure and its conformation in the solid phase.
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are indispensable in the analysis of "this compound," providing robust methods for assessing purity, isolating the compound, and monitoring the progress of chemical reactions. The selection of a specific chromatographic method depends on the analytical objective, whether it is for quantitative analysis, preparative isolation, or qualitative reaction tracking.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of quinoline carboxylic acid derivatives. For "this compound," reversed-phase HPLC is a commonly employed method. sielc.com This approach utilizes a nonpolar stationary phase (like a C18 column) and a polar mobile phase, which allows for the separation of compounds based on their hydrophobicity.
A typical analytical HPLC method for a related compound, quinoline-3-carboxylic acid, uses a mobile phase consisting of acetonitrile (B52724), water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The acidic component of the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. The precise gradient and composition of the mobile phase would be optimized to achieve adequate separation of "this compound" from any impurities or starting materials.
Table 1: Illustrative HPLC Parameters for Analysis of a Quinoline Carboxylic Acid Derivative
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Gradient | Time-dependent gradient from low to high percentage of B | | Flow Rate | 1.0 mL/min | | Detection | UV at a specific wavelength (e.g., 254 nm or 340 nm) | | Column Temperature | Ambient or controlled (e.g., 30 °C) |
For preparative purposes, the principles of analytical HPLC are scaled up to isolate larger quantities of the target compound. warwick.ac.uk This involves using larger columns with a greater amount of stationary phase and operating at higher flow rates. The goal is to achieve a high degree of purity for the isolated "this compound." warwick.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the low volatility of amino carboxylic acids like "this compound," direct analysis by GC-MS is not feasible. nih.gov Therefore, a derivatization step is mandatory to convert the non-volatile compound into a thermally stable and volatile derivative. nih.gov
The primary functional groups that require derivatization in "this compound" are the carboxylic acid and the amino group. Esterification of the carboxylic acid and silylation or acylation of the amino group are common derivatization strategies. mdpi.com For instance, esterification can be achieved by reacting the compound with an alcohol in the presence of an acid catalyst or by using a reagent like methyl chloroformate. colostate.edunih.gov
Once derivatized, the resulting volatile compound can be introduced into the GC-MS system. The compound is separated from other volatile components in the gas chromatography column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation of the identity of the derivatized "this compound." nih.gov
Thin-Layer Chromatography (TLC) for Reaction Progress
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions, including the synthesis of quinoline derivatives. libretexts.orgbeilstein-journals.orgnih.govmdpi.com To monitor a reaction synthesizing "this compound," a small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. libretexts.org
The TLC plate, which is coated with a stationary phase such as silica (B1680970) gel, is then placed in a developing chamber containing a suitable mobile phase. beilstein-journals.orgchemijournal.com The choice of the eluent system is crucial and is determined empirically to achieve good separation between the starting materials, intermediates, and the final product. chemijournal.com As the solvent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases.
The progress of the reaction is visualized by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. libretexts.org Visualization can be achieved under UV light if the compounds are UV-active, or by using a staining agent. chemijournal.com The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification purposes. beilstein-journals.org
Derivatization Techniques for Enhanced Analytical Detection
Chemical derivatization plays a crucial role in the analysis of "this compound" by modifying its chemical structure to improve its analytical properties. This process can enhance detectability by introducing a chromophore or fluorophore, or increase volatility for gas chromatography. nih.gov
Chemical Derivatization for Spectroscopic or Chromatographic Analysis
The presence of both an amino group and a carboxylic acid group in "this compound" offers multiple avenues for derivatization. nih.gov Reagents that specifically target primary amines or carboxylic acids can be employed to attach a tag that enhances detection in various analytical techniques.
For spectroscopic analysis, derivatizing agents that introduce a fluorescent moiety are particularly useful as they can significantly lower the limit of detection. nih.gov For chromatographic analysis, especially HPLC, derivatization can improve peak shape and resolution. For example, pre-column derivatization with a reagent like 4-chloro-3,5-dinitrobenzotrifluoride (B147460) has been used for the HPLC analysis of amino acids, reacting with the amino group to form a derivative with strong ultraviolet absorption. researchgate.net Similarly, reagents targeting the carboxylic acid group can be used. google.com
The choice of derivatization reagent and reaction conditions depends on the analytical method being used and the specific properties of "this compound" that need to be enhanced.
As previously mentioned, esterification is a critical derivatization technique to enable the analysis of "this compound" by GC-MS. nih.gov The carboxylic acid group is converted into an ester, typically a methyl or ethyl ester, to increase the compound's volatility. colostate.edu
One common method for esterification is the reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, such as hydrogen chloride or sulfuric acid. researchgate.net Another approach involves the use of alkylating agents like methyl chloroformate, which can efficiently derivatize both carboxylic acids and amines. mdpi.comnih.gov
The resulting ester derivative of "this compound" will have a significantly lower boiling point and increased thermal stability, making it amenable to separation by gas chromatography and subsequent detection by mass spectrometry. researchgate.net This derivatization, often coupled with derivatization of the amino group (e.g., silylation), is essential for obtaining meaningful GC-MS data for this class of compounds.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic acid |
| Phosphoric acid |
| Quinoline-3-carboxylic acid |
| Methyl chloroformate |
Amidation for LC-MS
Amidation is a widely employed derivatization strategy in liquid chromatography-mass spectrometry (LC-MS) to enhance the analytical characteristics of compounds containing carboxylic acid moieties. The process involves the conversion of a carboxylic acid to an amide. This chemical modification is particularly advantageous for improving chromatographic retention, increasing ionization efficiency, and enhancing the selectivity and sensitivity of detection by mass spectrometry.
For a molecule like this compound, which possesses both a carboxylic acid group and an amino group, amidation of the carboxylic acid can be a crucial step for robust quantification. The primary objectives of derivatizing the carboxylic acid group are to:
Increase Hydrophobicity: The conversion of the polar carboxylic acid group to a less polar amide group increases the compound's hydrophobicity. This leads to better retention on reversed-phase liquid chromatography (RPLC) columns, which are commonly used in LC-MS applications. Improved retention allows for better separation from other matrix components and can lead to more symmetrical peak shapes.
Enhance Ionization Efficiency: Amidation can introduce a readily ionizable group, particularly for analysis in positive ion mode electrospray ionization (ESI). By selecting an appropriate amine reagent, a permanent positive charge or a group with high proton affinity can be incorporated into the molecule, significantly boosting the signal intensity in the mass spectrometer.
Improve Fragmentation: The derivatizing agent can be chosen to introduce a specific fragmentation pattern upon collision-induced dissociation (CID) in the mass spectrometer. This allows for the development of highly selective and sensitive multiple reaction monitoring (MRM) methods for targeted quantification.
General Reaction Scheme:
The amidation of a carboxylic acid is typically achieved using a coupling agent that activates the carboxylic acid, allowing it to react with an amine. Common coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve reaction efficiency and reduce side reactions.
The general reaction can be represented as:
R-COOH + R'-NH₂ --(Coupling Agent)--> R-CONH-R' + Byproducts
Where:
R-COOH represents this compound.
R'-NH₂ is the derivatizing amine.
Hypothetical Application to this compound:
While specific experimental data is unavailable, a hypothetical derivatization procedure for this compound for LC-MS analysis can be proposed based on established protocols for similar compounds.
Table 1: Hypothetical Amidation Reaction Conditions for this compound
| Parameter | Condition |
| Analyte | This compound |
| Derivatizing Agent | Amine with a readily ionizable moiety (e.g., dimethylaminoethylamine) |
| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Additive | N-hydroxysuccinimide (NHS) |
| Solvent | Aprotic solvent (e.g., Acetonitrile, Dimethylformamide) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
Table 2: Postulated LC-MS/MS Parameters for the Amidated Derivative
| Parameter | Value |
| LC Column | C18 reversed-phase column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Gradient elution from low to high organic phase |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of the amidated derivative |
| Product Ion (Q3) | Specific fragment ion resulting from the loss of a neutral molecule from the precursor ion |
The selection of the specific amine for derivatization would be critical. An ideal reagent would react efficiently with the carboxylic acid under mild conditions without reacting with the amino group at the 3-position of the quinoline ring. Furthermore, it would provide a significant enhancement in the MS signal. The resulting LC-MS/MS method would require careful optimization of both chromatographic separation and mass spectrometric detection parameters to achieve the desired sensitivity and selectivity for the analysis of this compound in various matrices.
Applications in Advanced Organic Synthesis and Materials Science
Building Blocks for Complex Organic Molecules
The unique structural arrangement of functional groups in 3-Amino-4-chloroquinoline-2-carboxylic acid, featuring an amino group, a carboxylic acid, and a reactive chlorine atom on a quinoline (B57606) scaffold, makes it a valuable and versatile building block in the synthesis of more complex organic molecules. Its utility spans from being a precursor to other heterocyclic systems to serving as a key intermediate in multi-step synthetic pathways.
Precursors for Other Heterocyclic Systems
The strategic placement of reactive sites on the this compound molecule allows for its elaboration into a variety of fused heterocyclic systems. The amino and carboxylic acid groups are particularly well-suited for the construction of new rings fused to the quinoline core. One prominent example is the synthesis of pyrimido[4,5-b]quinolines. While direct synthesis from this compound is not explicitly detailed in the reviewed literature, the synthesis of pyrimido[4,5-b]quinoline derivatives from 2-chloroquinoline-3-carboxylic acids and related compounds is well-documented. nih.govphcogj.comresearchgate.netresearchgate.netacs.org This suggests a highly probable synthetic route where the amino group of the target compound could react with a suitable one-carbon synthon, followed by intramolecular cyclization involving the carboxylic acid group to form the fused pyrimidine (B1678525) ring.
The general synthetic approach to pyrimido[4,5-b]quinolines often involves the reaction of a 2-aminoquinoline-3-carboxylic acid or its ester with a reagent that can provide the additional carbon and nitrogen atoms needed for the pyrimidine ring. Alternatively, a 2-chloroquinoline-3-carbonyl derivative can be reacted with a binucleophile like guanidine (B92328) or urea (B33335). researchgate.net In the case of this compound, the existing amino group could be acylated or reacted with a formylating agent, followed by cyclization.
A potential reaction scheme is outlined below:
| Starting Material | Reagent | Resulting Heterocyclic System |
| This compound | Formamide (B127407) or Triethyl orthoformate | Pyrimido[4,5-b]quinolin-4-one derivative |
| This compound | Guanidine hydrochloride | 2-Amino-pyrimido[4,5-b]quinolin-4-one derivative |
| 3-Amino-4-chloroquinoline-2-carboxamide | Diethyl carbonate | Pyrimido[4,5-b]quinoline-2,4-dione derivative |
The resulting pyrimido[4,5-b]quinoline scaffold is of significant interest due to its structural similarity to biologically important molecules like flavins. researchgate.net
Intermediates in Multi-Step Syntheses
While specific total syntheses of complex natural products explicitly citing this compound as an intermediate were not identified in the surveyed literature, its potential as a key intermediate is evident from the reactivity of its functional groups. In a multi-step synthesis, this compound can serve as a scaffold onto which additional complexity is built. For instance, the carboxylic acid can be converted to an amide, which can then participate in further transformations. The amino group can be functionalized to introduce a variety of substituents or to direct further reactions on the quinoline ring. The chloro group at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. nih.gov
A hypothetical multi-step synthesis could involve the following sequence:
Amide formation: The carboxylic acid is converted to an amide using a desired amine.
Nucleophilic substitution: The chloro group is displaced by a nucleophile, such as an alcohol, thiol, or another amine.
Modification of the amino group: The amino group is acylated or alkylated to introduce further diversity.
This sequence would allow for the rapid generation of a library of diverse quinoline derivatives from a single, versatile starting material. The synthesis of various biologically active molecules often relies on such strategies, where a core intermediate is systematically modified to optimize its properties. mdpi.com
Ligand Design in Coordination Chemistry
The presence of both a carboxylic acid and an amino group in a vicinal arrangement on the quinoline ring makes this compound an excellent candidate for use as a chelating ligand in coordination chemistry. The nitrogen atom of the amino group and the oxygen atom of the deprotonated carboxylic acid can coordinate to a metal ion to form a stable five-membered chelate ring.
Quinoline Carboxylic Acids as Chelating Ligands
Quinoline carboxylic acids, in general, are known to be effective chelating ligands for a variety of metal ions. researchgate.net The coordination can occur through the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group. In the case of this compound, the chelation is further enhanced by the presence of the amino group at the 3-position, which can also participate in coordination. This N,O-bidentate chelation is a common binding motif for amino acids and their derivatives with metal ions.
The stability of the resulting metal complexes would depend on several factors, including the nature of the metal ion, the pH of the solution, and the presence of other competing ligands. The chloro substituent at the 4-position could also influence the electronic properties of the quinoline ring and, consequently, the coordination strength of the ligand.
Synthesis of Metal Complexes for Catalysis
Metal complexes derived from quinoline-based ligands have shown significant promise in catalysis. For example, copper complexes with quinoline-derived Schiff-base ligands have been successfully employed as catalysts in Chan-Lam coupling reactions for the formation of C-N bonds. mdpi.comnih.gov The catalytic activity of these complexes is attributed to the ability of the ligand to stabilize the metal center in different oxidation states and to facilitate the elementary steps of the catalytic cycle.
Given the chelating ability of this compound, its metal complexes, particularly with transition metals like copper, palladium, and nickel, could be explored for various catalytic applications. The synthesis of such complexes would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.
| Metal Ion | Potential Catalytic Application |
| Copper(II) | C-N and C-O cross-coupling reactions (e.g., Chan-Lam, Ullmann) |
| Palladium(II) | C-C cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) |
| Nickel(II) | Hydroamidation and other C-H functionalization reactions |
| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Lewis acid catalysis, luminescent probes |
The development of new catalysts is a crucial area of research in organic synthesis, and quinoline-based ligands continue to be a promising platform for the design of efficient and selective catalysts.
Advanced Materials Applications (excluding biological/pharmaceutical)
The unique electronic and structural features of the quinoline ring system, combined with the functional handles provided by the amino, chloro, and carboxylic acid groups, make this compound a potential building block for advanced materials with interesting optical, electronic, and thermal properties.
One potential application is in the synthesis of high-performance polymers. Polyamides containing quinoline units in their backbone have been shown to exhibit excellent thermal stability. researchgate.net The amino and carboxylic acid groups of this compound are ideal for polycondensation reactions to form polyamides. The rigid quinoline unit would impart thermal resistance and mechanical strength to the polymer chain. The chloro substituent could be used for post-polymerization modification to further tune the material's properties.
Another promising area is the development of luminescent materials. Lanthanide complexes with quinoline carboxylate ligands are known to exhibit characteristic luminescence. mdpi.comresearchgate.net The ligand can act as an "antenna" by absorbing light and transferring the energy to the lanthanide ion, which then emits light at a specific wavelength. This property is utilized in applications such as bio-imaging and sensors. Lanthanide complexes of this compound could potentially exhibit interesting photoluminescent properties. nih.govnih.govresearchgate.net
| Material Class | Potential Application | Key Feature of the Compound |
| High-Performance Polymers (Polyamides) | Thermally stable plastics, fibers, and films | Amino and carboxylic acid groups for polymerization; rigid quinoline core for thermal stability |
| Luminescent Materials (Lanthanide Complexes) | Probes, sensors, and lighting applications | Chelating ability and potential for energy transfer to lanthanide ions |
The exploration of this compound in materials science is still in its early stages, but its versatile chemical nature suggests that it could be a valuable component in the design of new functional materials.
Components in Dyes and Pigments
The quinoline ring system is an established chromophore, and its derivatives are frequently used in the synthesis of dyes. The functional groups on this compound make it a particularly valuable precursor for creating a variety of colorants, especially azo dyes.
The primary amino group at the C-3 position is the key reactive site for initiating dye synthesis. Through a process known as diazotization, this aromatic amine can be converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt can then be coupled with electron-rich aromatic compounds, such as phenols or anilines (known as coupling components), to form a stable azo compound. The resulting molecule contains the characteristic -N=N- azo linkage, which extends the conjugated system and shifts the absorption of light into the visible spectrum, thereby producing a colored dye.
Research on related chloroquinoline structures has demonstrated their utility in creating disperse dyes for synthetic fabrics. For example, dyes synthesized from derivatives of 2,6-dimethyl-4-chloroquinoline have been shown to produce a range of yellow, orange, and brown shades on polyester (B1180765) fabric. orientjchem.org The carboxylic acid group on the this compound molecule acts as an auxochrome, a group that can modify the color and fastness properties of the dye. Furthermore, this acidic group can enhance the dye's affinity for protein fibers like wool and silk, making it a potential component for creating new acid dyes. nih.gov
Table 1: Potential Synthetic Pathway for Azo Dyes
| Step | Reaction | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 4-chloro-2-carboxyquinoline-3-diazonium chloride | Converts the amino group into a reactive diazonium salt. unb.ca |
Incorporation into Polymeric Materials
The bifunctional nature of this compound, possessing both an amino group and a carboxylic acid group, allows it to act as a monomer in the synthesis of advanced polymers. These functional groups are ideal for step-growth polymerization reactions, particularly for forming polyamides.
In a polycondensation reaction, the amino group of one monomer can react with the carboxylic acid group of another to form a stable amide bond, releasing a molecule of water. Repetition of this process leads to the formation of a long-chain polyamide, where the rigid, heterocyclic quinoline unit is integrated directly into the polymer backbone. The incorporation of the quinoline moiety is expected to impart enhanced thermal stability and specific optical properties to the resulting polymer. Polyamides are a class of high-performance polymers known for their excellent mechanical strength and durability. mdpi.com
Furthermore, the molecule can be used to construct coordination polymers and metal-organic frameworks (MOFs). The carboxylic acid group and the quinoline nitrogen atom can act as a bidentate chelation site for metal ions. nih.gov When combined with metal salts, this can lead to the formation of extended one-, two-, or three-dimensional networks. Research has shown that related quinoline-dicarboxylic acids can form robust 3D coordination polymers with lanthanide ions. nih.gov Similarly, quinoline carboxylic acid derivatives have been successfully used to synthesize Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in separation and catalysis. mdpi.com
Table 2: Potential Polymerization Pathways
| Polymer Type | Reaction Mechanism | Key Functional Groups | Resulting Linkage | Potential Properties |
|---|---|---|---|---|
| Polyamide | Polycondensation | Amino (-NH₂) and Carboxylic Acid (-COOH) | Amide (-CO-NH-) | High thermal stability, mechanical strength, unique photophysical properties. mdpi.com |
| Coordination Polymer | Self-assembly / Chelation | Carboxylic Acid (-COOH) and Quinoline Nitrogen | Metal-Ligand Coordinate Bond | Porosity, catalytic activity, luminescence, magnetic properties. nih.govresearchgate.net |
Applications in Sensing Technologies
The quinoline scaffold is a well-known fluorophore, a chemical compound that can re-emit light after excitation. This inherent fluorescence is the basis for its application in chemical sensing technologies. researchgate.net Derivatives of quinoline are widely designed as fluorescent chemosensors for the detection of various analytes, particularly metal ions. nanobioletters.com
A fluorescent sensor typically consists of a fluorophore unit and a receptor unit that selectively binds to a target analyte. In this compound, the quinoline ring acts as the fluorophore, while the amino and carboxylic acid groups, along with the quinoline nitrogen, can function as a receptor or chelation site. When a target analyte, such as a metal ion, binds to this receptor site, it alters the electronic environment of the fluorophore. This interaction can modulate the fluorescence properties through mechanisms like Chelation-Enhanced Fluorescence (CHEF), where binding enhances the emission intensity, or Photoinduced Electron Transfer (PET), which can either quench or turn on fluorescence. researchgate.net
Numerous studies have demonstrated the effectiveness of aminoquinoline derivatives as fluorescent probes. For instance, sensors based on the 8-aminoquinoline (B160924) structure are widely used for detecting zinc ions (Zn²⁺) in biological and environmental samples. researchgate.netnih.gov Similarly, other quinoline derivatives have been developed into highly selective and sensitive sensors for ferric ions (Fe³⁺). rsc.org The specific arrangement of functional groups in this compound makes it a promising candidate for the development of new selective fluorescent sensors.
Table 3: Examples of Quinoline-Based Fluorescent Sensors
| Sensor Base | Analyte Detected | Sensing Mechanism | Fluorescence Change | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline Schiff base | Zn²⁺ | AIE-ESIPT | Turn-on fluorescence | |
| Bis(2-quinolinylmethyl)amine | Zn²⁺ | CHEF | Fluorescence enhancement | nanobioletters.com |
| Quinoline-tagged organic probe | Zn²⁺ | CHEF | Fluorescence enhancement | rsc.org |
Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Routes
The advancement of synthetic methodologies is paramount for the cost-effective and sustainable production of 3-amino-4-chloroquinoline-2-carboxylic acid and its derivatives. Future efforts should focus on enhancing efficiency, scalability, and stereoselectivity.
Exploring Asymmetric Synthesis of Chiral Derivatives
The development of synthetic routes to enantiomerically pure derivatives of this compound is a significant area for future exploration. The presence of the amino and carboxylic acid groups provides handles for the introduction of chirality, which could lead to compounds with enhanced biological activity and specificity.
Future research could focus on:
Chiral Auxiliaries: Investigating the use of removable chiral auxiliaries attached to the amino or carboxylic acid group to direct stereoselective transformations at other positions of the quinoline (B57606) ring.
Organocatalysis: Employing chiral organocatalysts, such as proline derivatives, to catalyze asymmetric reactions, for instance, in the construction of the quinoline ring itself or in subsequent functionalization steps.
Transition-Metal Catalysis: Utilizing chiral transition-metal complexes to catalyze enantioselective C-H functionalization or cross-coupling reactions on the quinoline core.
A significant challenge in this area will be the development of methods that can control the stereochemistry at a specific position without affecting the other reactive functional groups on the molecule.
Table 1: Potential Asymmetric Synthetic Strategies
| Strategy | Description | Potential Advantages | Key Challenges |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to guide a stereoselective reaction. | Well-established methodology, predictable stereochemical outcomes. | Requires additional steps for attachment and removal of the auxiliary. |
| Organocatalysis | Use of small, chiral organic molecules as catalysts. | Metal-free, often milder reaction conditions, environmentally benign. | Catalyst loading and efficiency can be a concern. |
| Transition-Metal Catalysis | Employment of chiral metal-ligand complexes to induce asymmetry. | High catalytic efficiency, broad substrate scope. | Metal contamination of the final product, cost of precious metals. |
Continuous Flow Chemistry for Scalable Production
To meet potential industrial demands, the development of scalable and safe synthetic processes is crucial. Continuous flow chemistry offers significant advantages over traditional batch processing in this regard. The synthesis of quinoline derivatives has been shown to benefit from this technology, which allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for reactions involving hazardous intermediates or reagents.
Future research should aim to:
Develop a continuous flow process for the key steps in the synthesis of this compound.
Integrate in-line purification techniques to streamline the manufacturing process.
Optimize the flow conditions to maximize yield and minimize waste, contributing to a greener synthetic route.
A key challenge will be the translation of existing batch chemistries into a continuous flow setup, which may require significant re-optimization of reaction conditions and solvent systems.
Investigation of Untapped Reactivity
The multifunctional nature of this compound suggests a rich and largely unexplored reaction chemistry. Future studies should focus on leveraging the interplay between the amino, chloro, and carboxylic acid groups to develop novel transformations.
Exploring New Cascade and Multicomponent Reactions
Cascade and multicomponent reactions offer an efficient approach to building molecular complexity from simple starting materials in a single operation. The reactive sites within this compound make it an ideal candidate for such transformations.
Future research could explore:
Three-component reactions where the amino group, the carboxylic acid, or the reactive C-H positions of the quinoline ring participate in the formation of new fused heterocyclic systems. For instance, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes has been shown to be an efficient method for synthesizing polysubstituted quinolines and could be adapted. nih.govorganic-chemistry.org
Intramolecular cascade reactions initiated by the functionalization of one of the existing groups, leading to the formation of novel polycyclic structures.
The main challenge will be to control the regioselectivity of these complex transformations to obtain the desired products in high yields.
Photocatalytic or Electrocatalytic Transformations
Photocatalysis and electrocatalysis represent green and powerful tools for organic synthesis, often enabling transformations that are difficult to achieve through conventional thermal methods. The electron-rich nature of the 3-aminoquinoline (B160951) core and the presence of a halogen atom suggest that this molecule could be a suitable substrate for such reactions.
Future research directions include:
Photocatalytic C-H Functionalization: Utilizing photoredox catalysis to activate and functionalize the C-H bonds of the quinoline ring, allowing for the introduction of new substituents without the need for pre-functionalization. The carboxylic acid group itself can be a target for decarboxylative functionalization under photoredox conditions. princeton.edumdpi.comdigitellinc.com
Electrocatalytic Dehalogenation: Investigating the selective electrochemical reduction of the C-Cl bond, which could serve as a key step in the synthesis of derivatives or in the removal of the chlorine atom if desired. Electrocatalytic methods are emerging as an efficient way to achieve dehalogenation. nih.gov
A significant challenge will be to achieve high selectivity, as the molecule possesses multiple potentially reactive sites that could be targeted by photocatalytic or electrocatalytic methods.
Advanced Computational Modeling and Machine Learning in Design
The integration of computational tools can significantly accelerate the discovery and optimization of novel derivatives of this compound with desired properties.
Future research should leverage:
Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: To gain a deeper understanding of the molecule's electronic structure, reactivity, and interactions with biological targets. These methods can help in predicting the most likely sites for reaction and in designing more potent analogs.
Machine Learning (ML) and Artificial Intelligence (AI): To develop predictive models for reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. researchgate.netbeilstein-journals.orgchemrxiv.orgnih.gov Machine learning models can be trained on existing reaction data to predict the feasibility and yield of new transformations, thereby reducing the need for extensive experimental screening.
The primary challenge in this area is the need for large, high-quality datasets to train accurate and reliable machine learning models. The generation and curation of such data for specific quinoline chemistries will be a crucial undertaking.
Table 2: Application of Computational Tools in Future Research
| Computational Tool | Application Area | Potential Impact |
| Quantum Mechanics (QM) | Reactivity prediction, mechanistic studies. | Rationalize and predict the outcome of unexplored reactions. |
| Molecular Dynamics (MD) | Simulating interactions with biological targets. | Guide the design of derivatives with improved biological activity. |
| Machine Learning (ML) | Reaction optimization, synthesis planning. | Accelerate the discovery of new synthetic routes and optimal reaction conditions. |
Predictive Modeling for Reaction Outcomes
A significant challenge in the derivatization of the this compound scaffold is the prediction of reaction outcomes, especially when multiple reactive sites are present. The development of robust predictive models, powered by machine learning and artificial intelligence, represents a pivotal future direction. nih.gov These models can forecast the most likely products, yields, and optimal reaction conditions, thereby minimizing resource-intensive trial-and-error experimentation. mit.edu
To build these models, large, high-quality datasets of reaction outcomes are essential. nih.govchemrxiv.org Future work will involve generating extensive data on reactions involving the title compound with a diverse set of reactants and conditions. Machine learning algorithms, such as neural networks, can then be trained on this data to recognize complex patterns relating molecular features to reactivity. nih.gov The goal is to create a predictive tool that can accurately answer questions like: "What will be the major product when this compound is reacted with a specific boronic acid under Suzuki coupling conditions?"
Table 1: Hypothetical Data Structure for Predictive Reaction Modeling
| Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | Observed Major Product | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh3)4 | Dioxane/H2O | 130 | 3-Amino-4-phenylquinoline-2-carboxylic acid | 75 |
| This compound | Methyl iodide | Cs2CO3 | DMF | 25 | 3-(Methylamino)-4-chloroquinoline-2-carboxylic acid | 82 |
| This compound | Hydrazine (B178648) hydrate (B1144303) | - | Ethanol (B145695) | 80 | 3-Amino-4-hydrazinylquinoline-2-carboxylic acid | 65 |
| This compound | Aniline (B41778) | K2CO3 | DMF | 120 | 3-Amino-4-(phenylamino)quinoline-2-carboxylic acid | 58 |
De Novo Design of Related Chemical Scaffolds
Beyond simple derivatization, future research will leverage computational tools for the de novo design of entirely new chemical scaffolds based on the this compound framework. This approach aims to create novel molecular architectures with potentially superior biological or material properties. nih.gov Structure-guided design, for instance, can be used to develop analogues that form specific interactions with biological targets like enzymes. nih.gov
Generative models, a subset of machine learning, can propose novel molecular structures that are synthetically accessible and optimized for desired properties. These models can explore a vast chemical space to identify promising new quinoline-based scaffolds that might not be conceived through traditional chemical intuition. The challenge lies in integrating synthetic feasibility scores into the design process to ensure that the computationally generated molecules can be practically synthesized. nih.gov
Table 2: Examples of Computationally Designed Scaffolds and Target Properties
| Base Scaffold | Designed Modification | Target Property | Design Rationale |
| This compound | Fused pyrazole (B372694) ring at positions 3 and 4 | Kinase Inhibition | Introduction of a rigid, hydrogen-bonding motif to interact with an enzyme active site. nih.gov |
| This compound | Replacement of quinoline with a naphthyridine core | Improved Bioavailability | Altering the core heterocycle to modulate pKa and solubility. nih.gov |
| This compound | Bioisosteric replacement of carboxylic acid with a tetrazole group | Enhanced Cell Penetration | The tetrazole group can mimic the carboxylic acid while improving lipophilicity. nih.gov |
Integration with Emerging Technologies
The synergy between advanced chemistry and emerging technologies like robotics and high-throughput screening is set to revolutionize the synthesis and study of complex molecules like this compound.
Automated Synthesis Platforms
Automated synthesis platforms, or "robot chemists," offer the potential for round-the-clock, unattended synthesis of derivatives. chemrxiv.org These platforms integrate robotic arms, liquid handlers, and various analytical instruments to perform multi-step synthetic sequences. For the synthesis of a library of this compound analogues, an automated platform could be programmed to dispense starting materials, add reagents, control reaction temperatures, and perform in-line monitoring to track reaction progress. chemrxiv.org
The primary challenge is the development of robust and versatile reaction modules that can handle a wide range of chemical transformations, including those involving heterogeneous mixtures or requiring inert atmospheres. analytical-sales.com The integration of machine learning algorithms to optimize reaction conditions in real-time based on analytical feedback is a key area of future development. chemrxiv.org
Table 3: Components of an Automated Platform for Quinoline Derivative Synthesis
| Component | Function | Relevance to Synthesis |
| Liquid Handler | Precisely dispenses liquid reagents and solvents. | Dispensing this compound solutions and various coupling partners. |
| Solid Dispenser | Accurately weighs and dispenses solid reagents and catalysts. | Dispensing catalysts (e.g., Palladium complexes) and bases (e.g., Potassium Carbonate). analytical-sales.com |
| Robotic Arm | Moves vials and plates between different modules. | Transferring reaction mixtures from the reactor block to the purification and analysis stations. |
| Reactor Block | Heats, cools, and stirs multiple reactions in parallel. | Performing parallel Suzuki or Buchwald-Hartwig coupling reactions at controlled temperatures. |
| In-line HPLC/MS | Monitors reaction conversion and product formation. | Providing real-time data to an algorithm for reaction optimization. |
High-Throughput Experimentation in Reaction Discovery
High-Throughput Experimentation (HTE) enables the rapid screening of hundreds or even thousands of reaction conditions in parallel using miniaturized formats, such as 96-well plates. analytical-sales.comacs.org This technology is particularly valuable for discovering novel reactions or optimizing conditions for challenging transformations of the this compound core. nih.gov
For example, to discover new catalysts for a C-H activation reaction at a specific position on the quinoline ring, an HTE workflow could be employed to screen a large library of metal catalysts and ligands simultaneously. acs.org Each well of the microtiter plate would contain a unique combination of catalyst, ligand, base, and solvent, allowing for a comprehensive exploration of the reaction space in a fraction of the time required for traditional methods. nih.govresearchgate.net The miniaturization of these reactions significantly reduces the consumption of valuable starting materials and reagents. acs.org
Table 4: Hypothetical 96-Well Plate Layout for HTE Catalyst Screening
This table represents a small section of a 96-well plate for illustrative purposes.
| Well | Catalyst (2 mol%) | Ligand (4 mol%) | Base | Outcome (Yield %) |
| A1 | Pd(OAc)2 | SPhos | K3PO4 | 78 |
| A2 | Pd(OAc)2 | XPhos | K3PO4 | 85 |
| A3 | Pd(OAc)2 | RuPhos | K3PO4 | 62 |
| B1 | Pd(OAc)2 | SPhos | Cs2CO3 | 65 |
| B2 | Pd(OAc)2 | XPhos | Cs2CO3 | 71 |
| B3 | Pd(OAc)2 | RuPhos | Cs2CO3 | 55 |
| C1 | Pd2(dba)3 | SPhos | K3PO4 | 72 |
| C2 | Pd2(dba)3 | XPhos | K3PO4 | 81 |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-Amino-4-chloroquinoline-2-carboxylic acid in laboratory settings?
- Methodological Answer : Researchers should use nitrile or neoprene gloves, inspect gloves prior to use, and avoid skin contact. Work should be conducted in a well-ventilated fume hood to prevent inhalation of vapors. Storage requires airtight containers in dry, ventilated areas, away from ignition sources. Contaminated gloves must be disposed of following institutional hazardous waste guidelines . Respiratory protection (e.g., N95 masks) is advised during bulk handling.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the quinoline backbone and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (-COOH) and amine (-NH₂). Complementary UV-Vis spectroscopy can assess conjugation effects in the quinoline ring .
Q. How can researchers synthesize this compound, and what are common intermediates?
- Methodological Answer : A plausible route involves cyclocondensation of 4-chloroanthranilic acid derivatives with β-ketoesters, followed by regioselective amination. For example, describes a similar synthesis of 4-(1-adamantyl)quinoline-2-carboxylic acid via Friedländer annulation, which can be adapted by substituting adamantane with chloro-anthranilic acid precursors. Intermediate isolation (e.g., ethyl esters) may require HPLC purification to remove byproducts .
Advanced Research Questions
Q. What computational strategies predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., Mycobacterium tuberculosis enzymes) can prioritize derivatives for synthesis. Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP (2.75, from ) and topological polar surface area (tPSA: 76.21 Ų) correlate physicochemical properties with activity. Density Functional Theory (DFT) calculates electron distribution to optimize reactivity .
Q. How do structural modifications at the 2- and 4-positions influence the compound’s solubility and bioavailability?
- Methodological Answer : Introducing hydrophilic groups (e.g., -OH, -SO₃H) at the 2-position enhances aqueous solubility, while 4-chloro substitution improves membrane permeability. ’s logP value (2.75) suggests moderate lipophilicity; adjusting substituents can fine-tune this. Parallel artificial membrane permeability assays (PAMPA) and shake-flask solubility tests are recommended for empirical validation .
Q. What experimental approaches resolve contradictions in reported synthetic yields for chloro-substituted quinolines?
- Methodological Answer : Contradictions often arise from reaction conditions (e.g., solvent polarity, temperature). Systematic Design of Experiments (DoE) can optimize parameters: achieved high yields using toluene reflux (110°C) for cyclization. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, while X-ray crystallography (as in ) confirms intermediate structures to avoid side reactions .
Q. How can researchers validate the purity of this compound for in vitro assays?
- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) separates impurities. Purity >95% is achievable via recrystallization from ethanol/water mixtures. Mass-directed purification ensures removal of isomeric byproducts. (though excluded per guidelines) highlights the importance of LC-MS for verifying non-UV-active contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
